(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one
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Overview
Description
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one is a chiral compound with significant importance in various fields of chemistry and biology This compound is known for its unique structural features, which include a tetrahydropyran ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of a precursor compound using Raney nickel as a catalyst. The reaction conditions often include a suitable solvent, such as a lower alcohol, and are carried out under controlled temperature and pressure to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The aminoethyl side chain can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type.
Scientific Research Applications
(4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s chiral centers contribute to its specificity and potency in these interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid tert-Butyl Ester
Uniqueness
Compared to similar compounds, (4R,6R)-6-(2-Aminoethyl)-4-hydroxytetrahydro-2H-pyran-2-one stands out due to its unique combination of a tetrahydropyran ring and an aminoethyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable in various applications .
Properties
IUPAC Name |
6-(2-aminoethyl)-4-hydroxyoxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-2-1-6-3-5(9)4-7(10)11-6/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVZJVWQCGAIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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